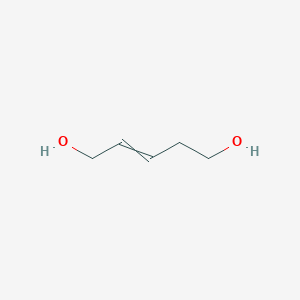

Pent-2-ene-1,5-diol

Description

Significance of Pent-2-ene-1,5-diol as a Pivotal Intermediate in Advanced Organic Chemistry

The significance of this compound in organic synthesis stems from its utility as a versatile building block. smolecule.com It serves as a precursor in the synthesis of various organic compounds, including polyester (B1180765) resins and polyurethanes. chembk.com The presence of both nucleophilic hydroxyl groups and an electrophilic double bond allows for a diverse range of reactions. For instance, the hydroxyl groups can be oxidized to form carbonyl compounds or substituted with other functional groups, while the double bond can undergo reduction or addition reactions.

A noteworthy application of (E)-pent-2-ene-1,5-diol is its use as a reagent in the preparation of archazolids, a class of compounds investigated for their potential as anticancer medications. chemicalbook.com This underscores the importance of this compound in the field of medicinal chemistry for the synthesis of complex and biologically active molecules. Furthermore, its structural framework is explored as a potential pharmacophore for drug design. smolecule.com

Historical Context of Related Unsaturated Diol Synthesis and Reactivity Paradigms

The synthesis of unsaturated diols has evolved significantly over the years, with chemists developing various methods to construct these valuable molecules. One of the earliest methods applicable to the synthesis of related 1,3-diols is the Prins reaction, first described in 1919, which involves the acid-catalyzed condensation of an alkene with an aldehyde. nih.govwikipedia.orgjk-sci.com The outcome of the Prins reaction is highly dependent on the reaction conditions, and in the presence of water, it can yield 1,3-diols. wikipedia.orgunacademy.com

Another classical approach to diol synthesis is the oxidation of alkenes. Reagents like potassium permanganate (B83412) and osmium tetroxide have been traditionally used for the dihydroxylation of carbon-carbon double bonds to produce vicinal diols. wikipedia.org A major breakthrough in this area was the development of the Sharpless asymmetric dihydroxylation. wikipedia.orgencyclopedia.pubnih.gov This method utilizes a chiral quinine (B1679958) ligand in conjunction with osmium tetroxide to achieve the enantioselective synthesis of vicinal diols from alkenes, which has been crucial for the total synthesis of many medicinally important compounds. encyclopedia.pubnih.govmdpi.com The catalytic version of this reaction, which is more desirable due to the cost and toxicity of osmium tetroxide, employs co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. wikipedia.orgacs.org

The hydrogenation of diesters of dicarboxylic acids is a common industrial method for preparing diols where the hydroxyl groups are separated by several carbon atoms. wikipedia.org More recently, methods for synthesizing unsaturated diols from renewable resources like muconic acid have been explored. figshare.com The synthesis of unsaturated diesters has also been achieved through various protocols, including the Yamaguchi and Kaiser-Woodruff methods. conicet.gov.ar

Scope and Research Imperatives for this compound Chemistry

Current research on this compound and related unsaturated diols is focused on several key areas, including the development of novel synthetic methodologies, exploration of their biological activities, and their application in materials science.

One significant area of investigation is the electrophile-induced cyclization of 2-ene-1,5-diol systems to produce substituted tetrahydrofurans and oxetanes. researchgate.net This type of reaction is valuable for constructing cyclic ethers, which are common structural motifs in many natural products.

Furthermore, there is ongoing research into the synthesis of diols using more sustainable and efficient catalytic systems. For example, iron-catalyzed aerobic hydration has been shown to convert alkenes into 1,4-diols under mild conditions. researchgate.net The development of such methods addresses the need for more environmentally benign chemical processes.

The biological activity of unsaturated diols is another active field of research. For instance, pent-2-ene-1,4-diol (B8539784) has been investigated for its potential antimicrobial and antifungal properties. smolecule.com The unique combination of a double bond and two hydroxyl groups in these molecules imparts distinct reactivity and biological activities. smolecule.com

In the realm of materials science, unsaturated diols are important precursors for the synthesis of biodegradable polyesters. acs.org By varying the diol length and the degree of unsaturation, the properties of the resulting polymers can be finely tuned for specific applications, such as in drug delivery vehicles and tissue engineering scaffolds. acs.org The ability of these polyesters to be modified by free radical addition via their unsaturated backbones makes them a particularly exciting class of macromers for creating advanced biomaterials. acs.org

Structure

3D Structure

Properties

CAS No. |

27354-43-4 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

pent-2-ene-1,5-diol |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2 |

InChI Key |

YWZHEUFCDPRCAD-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C=CCO |

Origin of Product |

United States |

Strategic Methodologies for the Chemo and Stereoselective Synthesis of Pent 2 Ene 1,5 Diol

Classical Synthetic Routes to Unsaturated 1,5-Diols

Classical methods, while established, offer reliable pathways to unsaturated diols, often serving as the foundation for more complex synthetic strategies.

Reduction of carbonyl compounds is a fundamental transformation in organic synthesis. For pent-2-ene-1,5-diol, this would involve the selective reduction of a precursor containing two carbonyl groups.

The synthesis of this compound can be envisioned through the selective reduction of pent-2-ene-1,5-dialdehyde. A variety of reducing agents can be employed for this transformation, with the choice of reagent being critical for achieving the desired chemoselectivity (reduction of the aldehydes without affecting the carbon-carbon double bond).

Common reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, sodium borohydride is generally considered a milder and more selective reagent, making it a suitable choice for this transformation. The reaction would typically be carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at reduced temperatures to minimize side reactions.

| Reagent | Solvent | Typical Conditions | Key Considerations |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | 0 °C to room temperature | Mild and selective for aldehydes. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | Highly reactive, less selective. |

It is important to note that the stereochemistry of the resulting diol (cis or trans) would be influenced by the geometry of the starting dialdehyde (B1249045) and the reaction conditions.

The reduction of lactones (cyclic esters) via electron transfer is another viable, albeit less direct, route to diols. This method typically involves the use of a dissolving metal reduction, such as sodium in liquid ammonia. For the synthesis of this compound, a suitable lactone precursor would be required.

This process involves the transfer of electrons from the metal to the lactone, leading to the cleavage of the ester bond and the formation of a diolate intermediate. Subsequent protonation during the workup yields the desired diol. While powerful, this method is often less selective than hydride-based reductions and may not be the most efficient route to this compound specifically.

Grignard reagents, and other similar organometallic compounds, are excellent nucleophiles for the formation of carbon-carbon bonds and the synthesis of alcohols. A plausible route to this compound using this strategy would involve the reaction of a suitable Grignard reagent with an electrophilic precursor.

For instance, the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with two equivalents of formaldehyde (B43269) would, in principle, yield an unsaturated diol. However, controlling the reactivity and achieving the desired 1,5-diol structure would be challenging.

A more controlled approach could involve the reaction of a Grignard reagent with a precursor already containing a protected alcohol and an aldehyde, followed by deprotection.

Reduction-Based Approaches to this compound

Modern Catalytic Approaches for the Formation of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer high efficiency, selectivity, and atom economy.

Metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds. While direct coupling reactions to form this compound are not prominently reported, analogous transformations suggest potential pathways.

For example, a palladium-catalyzed coupling reaction, such as the Heck or Suzuki reaction, could be envisioned. A Suzuki coupling could potentially involve the reaction of a di-boronic ester with a vinyl halide, or vice versa, to construct the carbon backbone. Subsequent functional group manipulation would then be required to install the hydroxyl groups.

The development of novel catalytic systems is an active area of research, and it is conceivable that new catalysts could be designed for the direct and selective synthesis of unsaturated diols like this compound.

Stereoselective Hydroboration-Allylboration Sequences for Diol Construction

A powerful strategy for the enantioselective and diastereoselective synthesis of 1,5-diols, including substituted pent-2-ene-1,5-diols, involves a one-pot double allylboration reaction sequence. nih.gov This method utilizes bifunctional γ-boryl-substituted allylborane reagents, which are generated in situ through the hydroboration of allenes with diisopinocampheylborane. nih.gov The subsequent coupling with two different aldehydes leads to the formation of 1,5-disubstituted (E)-1,5-anti-pent-2-endiols and (Z)-1,5-syn-pent-2-endiols with high yields (63-95%), excellent enantiomeric excess (89-96% ee), and high diastereoselectivity (≥20:1). nih.gov

The success of this methodology hinges on several factors: the high stereocontrol during the initial allylboration step, the stereospecificity of the subsequent allylboration of the intermediate substituted methallylboronate, and the directing effect of the diol auxiliary. nih.gov These factors ensure the precise arrangement of substituents in the transition states, leading to the observed high levels of stereoselectivity. nih.gov

Further advancements in this area have focused on developing new reagents for the synthesis of 1,5-syn-(E)-diols. nih.gov One such development involves the kinetically controlled hydroboration of allenes with specific borane (B79455) reagents. nih.gov For instance, tetrabutylammonium (B224687) allenyltrifluoroborate has proven to be a superior reagent in a double allylboration sequence with two different aldehydes, affording the desired 1,5-syn-(E)-diols in high yields (72–98%), with exceptional enantioselectivity (>95% ee), diastereoselectivity (d.r. >20:1), and (E)/(Z) selectivity (>20:1). nih.gov

Detailed research findings have demonstrated that the choice of solvent can also be critical. For example, a mixture of toluene (B28343) and CH2Cl2 was found to be optimal for the hydroboration/allylboration sequence, leading to the desired 1,2-syn-diol in 87% yield with 97% ee and >20:1 diastereomeric ratio. nih.gov This highlights the importance of reaction conditions in achieving high stereoselectivity.

| Reagent/Method | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) | (E)/(Z) Selectivity |

| Double allylboration with γ-boryl-substituted allylboranes | 1,5-disubstituted (E)-1,5-anti-pent-2-endiols & (Z)-1,5-syn-pent-2-endiols | 63-95% | 89-96% | ≥20:1 | Not specified |

| Double allylboration with tetrabutylammonium allenyltrifluoroborate | 1,5-syn-(E)-diols | 72–98% | >95% | >20:1 | >20:1 |

| Hydroboration/allylboration in toluene/CH2Cl2 | 1,2-syn-diol | 87% | 97% | >20:1 | Not specified |

Ring-Closing Metathesis Strategies Yielding this compound Units

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of cyclic alkenes, including those that can be precursors to or contain the this compound unit. researchgate.netorganic-chemistry.org RCM reactions, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitate the formation of carbon-carbon double bonds within a single molecule, leading to cyclic structures. organic-chemistry.orgutc.edu The reaction proceeds through a metallacyclobutane intermediate and is often driven by the removal of a volatile alkene, such as ethene. organic-chemistry.org

The application of RCM in constructing complex molecules containing diol functionalities is well-documented. For example, a strategy for the synthesis of polyunsaturated macrolactones involves a sequential RCM to form an unsaturated siloxane ring, followed by an intramolecular cross-coupling reaction. nih.gov This approach allows for the construction of macrocycles with varying ring sizes (11-, 12-, 13-, and 14-membered rings) in good yields (53-78%) and as single stereoisomers. nih.gov The synthesis of the RCM precursor often involves multiple steps, including iodination, cis-reduction, oxidation, and silylation. nih.gov

The choice of catalyst is crucial for the success of RCM. While ruthenium catalysts are favored for their functional group tolerance, more reactive molybdenum catalysts are sometimes employed for substrates with electron-deficient dienes or sterically hindered double bonds. nih.gov

| Catalyst | Application | Key Features |

| Grubbs Catalyst (Ruthenium-based) | General RCM, synthesis of pyrrolines | Tolerant to various functional groups, used in tandem sequences. organic-chemistry.org |

| Schrock Catalyst (Molybdenum-based) | RCM of sterically demanding or electron-deficient dienes | More reactive than Grubbs catalysts. nih.gov |

Palladium-Catalyzed Reactions for Diol Formation

Palladium-catalyzed reactions represent a cornerstone in modern organic synthesis, offering efficient pathways to construct carbon-carbon and carbon-heteroatom bonds. In the context of diol synthesis, palladium catalysis facilitates a variety of transformations, including the formation of functionalized cyclopentenoids which can serve as precursors to this compound derivatives. orgsyn.org

One notable example is the palladium-catalyzed reaction of cyclopentadiene (B3395910) monoepoxide with acidic substrates like acetic acid. This reaction proceeds with remarkable stereo- and regiospecificity, yielding exclusively the cis-1,4-adduct. orgsyn.org This specificity is attributed to the formation of an intermediate palladium π-allyl complex. orgsyn.org This method is general for other acidic substrates as well, with benzoate (B1203000) and phenyl ether adducts being formed in high yields. orgsyn.org

Furthermore, palladium catalysis has been employed in the kinetic resolution of racemic diols. For instance, the kinetic resolution of (±)-pent-4-ene-1,3-diol can be achieved through a Pd(II)-catalyzed oxycarbonylation in ionic liquids, leading to enantioenriched bicyclic lactones. mdpi.comresearchgate.net

Palladium catalysts are also instrumental in oxidative C-C bond-forming cascade reactions of allenes, which can generate complex polyunsaturated molecules. diva-portal.org The optimization of these reactions often involves screening different palladium catalysts, solvents, and additives to achieve high yields and selectivity. diva-portal.org

| Reaction Type | Substrates | Catalyst System | Product | Key Features |

| Addition to Epoxide | Cyclopentadiene monoepoxide, Acetic Acid | Pd(0) | cis-3-acetoxy-5-hydroxycyclopent-1-ene | High stereo- and regiospecificity (cis-1,4-adduct). orgsyn.org |

| Kinetic Resolution | (±)-pent-4-ene-1,3-diol | Pd(OAc)2, enantiopure ligand, p-benzoquinone | Enantioenriched (3aR,6aR)-tetrahydrofuro[3,2-b]furan-2(3H)-one | Produces chiral bicyclic lactones. mdpi.com |

| Oxidative Cascade | Enallenes, Allenynes | Pd(OAc)2, BQ, Co(salophen), Na2CO3 | Functionalized cross-conjugated polyenes | Efficient C-C bond formation under oxidative conditions. diva-portal.org |

Enantioselective and Diastereoselective Synthesis of this compound and its Chiral Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry. This section explores various strategies for the enantioselective and diastereoselective synthesis of this compound and its chiral derivatives.

Enzymatic Kinetic Resolution and Biocatalysis for Enantiopure Diols

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiopure compounds. Lipases, in particular, are widely used due to their broad substrate scope and high stereoselectivity. researchgate.net Internal bis-substituted propargylic diols, which are precursors to unsaturated diols, have been successfully resolved using Candida antarctica lipase (B570770) B (CAL-B). rsc.org Through a two-round EKR sequence, both mono- and bis-acetoxy propargylic products can be obtained with a high enantiomeric ratio (E > 200). rsc.org

The dynamic kinetic asymmetric transformation (DYKAT) of 1,5-diols has also been achieved using a combination of a lipase (such as Candida antarctica lipase B or Pseudomonas cepacia lipase II) and a ruthenium catalyst. acs.org This process allows for the conversion of a racemate into a single enantiomer of the product in high yield, and the resulting optically pure 1,5-diacetates are valuable synthetic intermediates. acs.org

The efficiency of enzymatic resolutions can be influenced by the nature of the acyl donor. For instance, in the lipase-catalyzed resolution of trans-(Z)-cyclooct-5-ene-1,2-diol, the use of vinyl butanoate as the acyl donor led to a clear enhancement in enantioselectivity. researchgate.net

| Enzyme | Substrate | Method | Key Finding |

| Candida antarctica lipase B (CAL-B) | Internal bis-substituted propargylic diols | Two-round EKR | High enantiomeric ratio (E > 200) for mono- and bis-acetoxy products. rsc.org |

| CALB or Pseudomonas cepacia lipase II with Ru catalyst | 1,5-diols | DYKAT | Production of optically pure 1,5-diacetates. acs.org |

| Immobilized CaLB | trans-(Z)-cyclooct-5-en-1,2-diol | EKR | Enhanced enantioselectivity with vinyl butanoate as acyl donor. researchgate.net |

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond formation is a fundamental strategy for creating chiral centers. libretexts.org Various catalytic systems have been developed to achieve high levels of enantioselectivity and diastereoselectivity in these reactions.

Metal-catalyzed asymmetric conjugate addition reactions are a prominent example, with applications in large-scale synthesis. acs.org These reactions can be catalyzed by Lewis acids, phase transfer catalysts, organocatalysts, or transition metal/ligand complexes with organometallic reagents. acs.org Scandium(III) triflate, for instance, has emerged as a versatile Lewis acid catalyst for a range of carbon-carbon bond-forming reactions. researchgate.net

Enantiodivergent synthesis offers a cost-effective approach to obtaining both enantiomers of a chiral product from a single chiral source by tuning reaction parameters. researchgate.net For example, using a brucine (B1667951) diol ligand with different metal catalysts (Cu vs. Ag) in a 1,3-dipolar cycloaddition reaction can lead to opposite enantiomers of the product. researchgate.net

The Hosomi-Sakurai reaction, which involves the allylation of carbonyl compounds, can be rendered highly enantioselective using chiral catalysts. organic-chemistry.org Chiral phosphoric acids have been shown to catalyze the enantioselective addition of boronates to aldehydes, affording homoallylic alcohols with high enantiomeric excess. organic-chemistry.org

Control of (E)/(Z) Isomerism in Unsaturated Diol Synthesis

The geometric configuration of the double bond in unsaturated diols, i.e., whether it is (E) or (Z), is a critical aspect of their synthesis. The restricted rotation around a carbon-carbon double bond necessitates specific synthetic strategies to control this isomerism. studymind.co.uk

In the context of ring-closing metathesis, the (E)/(Z) selectivity is often dependent on the ring strain of the resulting cyclic alkene. organic-chemistry.org For the synthesis of acyclic unsaturated systems, the choice of reagents and catalysts plays a pivotal role.

Copper-catalyzed enantiodivergent synthesis of β,γ-unsaturated ketones has demonstrated that the silyl (B83357) group on a 1,3-butadienyl silane (B1218182) substrate can control the (E)/(Z) selectivity of the product. nih.gov For example, using a Me3Si-substituted diene favored the Z-isomer, while Ph2tBuSi- or iPr3Si-substituted dienes led to excellent E-selectivity. nih.gov

In palladium-catalyzed reactions, the stereochemistry of the starting materials can dictate the geometry of the product. For instance, the copper-catalyzed borylmethylation and borylation of vinyl cyclic carbonates can be controlled to access either (E)-pent-2-ene-1,5-diols or (E)-but-2-ene-1,4-diols. acs.org

| Method | Substrate Feature | Outcome |

| Cu-catalyzed synthesis of β,γ-unsaturated ketones | Silyl group on 1,3-butadienyl silane | Me3Si favors (Z)-isomer; Ph2tBuSi or iPr3Si favor (E)-isomer. nih.gov |

| Ring-Closing Metathesis | Ring strain | Influences (E)/(Z) selectivity of the cyclic alkene. organic-chemistry.org |

| Cu-catalyzed borylation of vinyl cyclic carbonates | Controlled reaction conditions | Access to (E)-pent-2-ene-1,5-diols. acs.org |

Green Chemistry Principles in this compound Production

The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using renewable resources, and employing safer chemical processes. The synthesis of this compound and related C5 diols is an area where these principles can be effectively applied, particularly through the use of biomass-derived feedstocks and catalytic processes.

Renewable Feedstocks

A cornerstone of green chemistry is the use of renewable starting materials instead of petrochemicals. Biomass is a rich source of platform molecules that can be converted into valuable chemicals. For C5 diols, furfural (B47365) and its derivative, furfuryl alcohol, are key renewable feedstocks obtained from the hemicellulose fraction of lignocellulosic biomass google.comgoogle.com.

There are established industrial processes for the conversion of these furanic compounds into saturated diols like 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693) google.comresearchgate.netgoogle.com. The synthesis of 1,5-pentanediol, for example, can be achieved through the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), which is itself produced by the hydrogenation of furfural google.com. This bio-based route is considered a preferable alternative to petroleum-based methods in the context of green chemistry google.com. These pathways provide a clear precedent for developing a green synthesis of this compound from the same renewable resources.

Catalytic and Biocatalytic Methods

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency, selectivity, and lower energy consumption compared to stoichiometric reactions.

Heterogeneous Catalysis: The conversion of furfural and THFA to pentanediols typically employs heterogeneous catalysts, such as copper-containing systems or bimetallic alloys like Ni-Sn researchgate.netgoogle.com. These catalysts facilitate hydrogenation and hydrogenolysis reactions under specific temperature and pressure conditions, allowing for the production of diols with high selectivity.

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign approach to chemical synthesis. Asymmetric aldol (B89426) additions mediated by aldolases are recognized as a green method for C-C bond formation researchgate.net. Furthermore, chemo- and biocatalytic cascade reactions have been developed for the stereoselective synthesis of related chiral 1,3-diols. Such a cascade might involve an initial metal-catalyzed reaction followed by a highly selective bioreduction using yeasts to resolve a racemic mixture or create a new stereocenter d-nb.info. These biocatalytic methods operate under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis.

By leveraging renewable feedstocks like furfural and employing advanced chemo- and biocatalytic systems, the production of this compound can be aligned with modern principles of sustainability and green chemistry.

Elucidating the Reactivity and Mechanistic Pathways of Pent 2 Ene 1,5 Diol

Transformations Involving the Alkenyl Moiety of Pent-2-ene-1,5-diol

The nucleophilic character of the C2=C3 double bond in this compound makes it susceptible to attack by various electrophilic reagents. These reactions enable the introduction of new functional groups and the construction of cyclic structures.

Dihydroxylation and Oxidative Cleavage Reactions

The alkene functionality can be readily oxidized to introduce additional hydroxyl groups or to cleave the carbon-carbon double bond entirely.

Dihydroxylation: The conversion of the alkene in this compound to a vicinal diol results in the formation of pentane-1,2,3,5-tetraol. This transformation is commonly achieved using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com The reaction proceeds through a concerted mechanism involving a cyclic intermediate, which ensures that both new hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comwikipedia.orgpearson.com This type of addition is known as syn-dihydroxylation. pearson.compearson.comlibretexts.org For example, treatment of an alkene with OsO₄ first forms a cyclic osmate ester, which is then hydrolyzed, often with a mild reducing agent like sodium bisulfite (NaHSO₃), to release the diol. libretexts.orglibretexts.org

Oxidative Cleavage: Under more forceful conditions, the double bond can be completely broken. Reaction with hot, concentrated potassium permanganate (KMnO₄) cleaves the C=C bond and oxidizes the resulting fragments. doubtnut.com In the case of this compound, this would break the bond between the second and third carbon atoms. The C1-C2 fragment would be oxidized to form malonic acid, while the C3-C5 fragment would yield 3-hydroxypropanoic acid. An alternative, two-step method for oxidative cleavage involves first performing a syn-dihydroxylation to form the tetraol, followed by treatment with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.org This sequence is often preferred as a high-yield alternative to ozonolysis. libretexts.org

| Reaction Type | Reagent(s) | Product(s) | Key Mechanistic Feature |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Pentane-1,2,3,5-tetraol | Concerted syn-addition via cyclic osmate ester masterorganicchemistry.comlibretexts.org |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Pentane-1,2,3,5-tetraol | Concerted syn-addition via cyclic manganate (B1198562) ester masterorganicchemistry.com |

| Oxidative Cleavage | Hot, conc. KMnO₄, H₃O⁺ | Malonic acid + 3-Hydroxypropanoic acid | Cleavage of C=C bond with oxidation to carboxylic acids doubtnut.com |

| Oxidative Cleavage (Two-Step) | 1. OsO₄/NMO 2. NaIO₄ | Malonic acid + 3-Hydroxypropanoic acid | Cleavage of the C-C bond in the intermediate vicinal diol masterorganicchemistry.comlibretexts.org |

Electrophilic Cyclization Reactions

The presence of hydroxyl groups at the C1 and C5 positions allows this compound to undergo intramolecular cyclization reactions initiated by an electrophilic attack on the double bond. These reactions are powerful methods for synthesizing substituted heterocyclic compounds like tetrahydrofurans.

Research has shown that 2-ene-1,5-diol systems can undergo electrophile-induced cyclization. researchgate.net For instance, electrophilic selenocyclization, using a selenium-based electrophile, can lead to the formation of either tetrahydrofuran (B95107) or oxetane (B1205548) rings. researchgate.net Similarly, reactions with halogen-based electrophiles can induce cyclization. While direct studies on this compound are limited, analogous reactions on the closely related pent-2-yne-1,5-diol with electrophiles like iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) produce dihalogenated dihydro-2H-pyrans in excellent yields. acs.org This suggests that this compound would likely undergo iodocyclization to form an iodinated tetrahydrofuran derivative, where one of the hydroxyl groups acts as the internal nucleophile.

| Reaction Type | Electrophile | Predicted Product | Ring System Formed |

| Selenocyclization | PhSe⁺ (e.g., from PhSeBr) | Phenylselenyl-substituted tetrahydrofuran | Tetrahydrofuran researchgate.net |

| Iodocyclization | I₂ | Iodomethyl-substituted tetrahydrofuran | Tetrahydrofuran acs.org |

Carbometalation and Halogenation Processes

Halogenation: As discussed in the context of electrophilic cyclization, halogens can act as electrophiles to initiate intramolecular ring-closing reactions. acs.org In the absence of conditions favoring cyclization (e.g., non-polar solvent, low temperature), a standard halogenation reaction would be expected. This would involve the addition of a halogen like bromine (Br₂) across the double bond to yield 2,3-dibromopentane-1,5-diol.

Carbometalation: Carbometalation involves the addition of an organometallic reagent across the carbon-carbon double bond. Specific examples of carbometalation reactions performed directly on this compound are not extensively documented in the surveyed literature.

Stereochemical Implications of Alkene Functionalization

Many of the reactions involving the alkene moiety of this compound are stereospecific or stereoselective, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.

The syn-dihydroxylation reaction is stereospecific. masterorganicchemistry.com If one starts with (E)-pent-2-ene-1,5-diol, the syn-addition of two hydroxyl groups across the double bond will produce a specific pair of enantiomeric pentane-1,2,3,5-tetraols. Conversely, starting with (Z)-pent-2-ene-1,5-diol will result in the formation of a different pair of diastereomeric tetraols.

In contrast, an anti-dihydroxylation can be achieved through a two-step process: epoxidation of the alkene with a peroxy acid, followed by acid-catalyzed hydrolysis of the epoxide ring. pearson.comlibretexts.org This sequence results in the addition of the two hydroxyl groups to opposite faces of the original double bond, yielding products with stereochemistry complementary to that from syn-dihydroxylation. libretexts.org

Electrophilic cyclization reactions also have significant stereochemical consequences, often proceeding with high levels of diastereoselectivity to form specific isomers of the resulting heterocyclic products. acs.orgresearchgate.net

Reactions at the Hydroxyl Functionalities of this compound

The primary (C1) and secondary (C5) hydroxyl groups of this compound can undergo their own set of transformations, most notably oxidation and reduction.

Selective Oxidation and Reduction of Hydroxyl Groups

Selective Oxidation: The oxidation of the hydroxyl groups can be controlled to achieve specific outcomes. It is possible to selectively oxidize one hydroxyl group in the presence of the other. A notable transformation is the oxidative lactonization of 1,5-diols to form δ-lactones. This has been achieved with high efficiency using a system of catalytic 2,2,6,6-tetramethylpiperidinooxy (TEMPO) with a stoichiometric co-oxidant like bis(acetoxy)iodobenzene (BAIB). researchgate.net In this reaction, both the primary and secondary alcohols are oxidized, followed by intramolecular esterification to form the cyclic ester (lactone).

Furthermore, selective oxidation of the primary alcohol over the secondary alcohol is possible by leveraging steric hindrance. Catalytic systems, such as platinum nanoparticles encapsulated within the pores of a metal-organic framework (MOF) like ZIF-8, have been shown to selectively oxidize the primary hydroxyl group of diols. osti.gov The small pore size of the MOF allows the less hindered primary alcohol to access the catalytic platinum surface while blocking the bulkier secondary alcohol. osti.gov

Reduction: The direct reduction of hydroxyl groups to alkanes is not a chemically favorable process. Typically, this transformation requires converting the hydroxyl group into a better leaving group (e.g., a tosylate) before reduction with a strong hydride reagent. General methods for reducing alcohols are well-established, but specific applications to this compound are not prominently featured in the literature. The reduction of the alkene double bond to form pentane-1,5-diol is a more common transformation for this substrate. smolecule.com

| Reaction Type | Reagent(s) | Product | Notes |

| Oxidative Lactonization | TEMPO (cat.), BAIB | δ-Lactone derivative of this compound | Efficient conversion of the 1,5-diol functionality to a cyclic ester researchgate.net |

| Selective Oxidation of 1° Alcohol | Pt NPs in ZIF-8, O₂ | 5-Hydroxypent-3-en-1-al | The catalyst's porous structure provides size-selectivity for the primary alcohol osti.gov |

Derivatization for Protection and Activation

The strategic manipulation of the hydroxyl groups in this compound is fundamental to its application in complex organic synthesis. Derivatization serves two primary purposes: protection of the hydroxyl groups to prevent unwanted side reactions and activation to facilitate desired transformations.

Protecting Group Strategies: The selective protection of one or both hydroxyl groups is a common strategy. Due to the different steric environments of the primary and secondary allylic alcohols, selective protection can often be achieved. For instance, the less sterically hindered primary alcohol can be preferentially protected using silylating agents like tert-butyldimethylsilyl (TBDMS) chloride in the presence of an amine base and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach allows for the sequential functionalization of the remaining free hydroxyl group.

Activation of Hydroxyl Groups: Activation of the hydroxyl groups transforms them into better leaving groups, enabling nucleophilic substitution or elimination reactions. A classic method for such activation is the Appel reaction, which uses triphenylphosphine (B44618) (TPP) and a halogen source like iodine. The reaction of terminal diols with triphenylphosphine, imidazole, and iodine can selectively convert primary hydroxyl groups into iodides, which are excellent leaving groups for subsequent reactions. researchgate.net At lower temperatures, this method allows for the selective replacement of primary hydroxy-groups with iodo-groups. researchgate.net

Another powerful method for activating alcohols is the Mitsunobu reaction. Under Mitsunobu conditions, the hydroxyl group can be converted into a good leaving group in situ, allowing for displacement by a nucleophile. This has been applied to the cyclization of 1,5-diols, where one hydroxyl group is activated and then displaced by the other intramolecularly. clockss.org

Furthermore, the hydroxyl groups can be activated for dehydration reactions. In the presence of a Brønsted acid catalyst, the protonation of a hydroxyl group facilitates its departure as a water molecule, leading to the formation of a carbocation intermediate that can undergo further reactions. rsc.org

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both nucleophilic hydroxyl groups and an electrophilic double bond (upon activation), makes it an excellent substrate for a variety of intramolecular cyclization reactions to form heterocyclic compounds.

One of the most direct applications is the synthesis of substituted tetrahydropyrans and piperidines. For example, the intramolecular cyclization of 1,5-diols can be achieved under Mitsunobu conditions. clockss.org In this reaction, one alcohol is activated by forming a phosphonium (B103445) salt, which is then displaced by the internal nucleophilic attack of the second alcohol, leading to the formation of a cyclic ether. clockss.org A competing reaction can be the formation of a cyclic ether by intramolecular substitution of the activated primary alcohol. clockss.org

Carbonylative double cyclization is another powerful strategy. While studied more extensively on related structures like pent-4-ene-1,3-diols, the principles are applicable. In these reactions, catalyzed by palladium complexes, the diol undergoes a cyclization-carbonylation-cyclization sequence to yield bicyclic lactones, such as tetrahydrofuro[3,2-b]furan-2(3H)-ones. mdpi.comresearchgate.net The process typically involves an initial oxypalladation, followed by CO insertion and a subsequent intramolecular nucleophilic attack to form the second ring. mdpi.com

More complex polycyclic systems can also be accessed. For instance, intramolecular [4+3] cycloaddition reactions involving furan (B31954) and an oxypentadienyl cation, which can be generated from precursors structurally related to this compound, have been used to construct oxa-bridged seven-membered rings. acs.org

The table below summarizes key intramolecular cyclization reactions involving 1,5-diol systems.

| Reaction Type | Catalyst/Reagents | Product Type | Ref |

| Mitsunobu Cyclization | DEAD, PPh₃ | Tetrahydropyran (B127337) | clockss.org |

| Carbonylative Double Cyclization | Pd(OAc)₂, Ligand, CO | Bicyclic Lactone | mdpi.comresearchgate.net |

| [4+3] Cycloaddition | Lewis Acid (e.g., TiCl₄, SnCl₄) | Oxa-bridged Bicyclic System | acs.org |

| Pinacol Coupling | SmI₂ | Cyclopentane Diol | acs.org |

Cascade and Tandem Reactions Utilizing the Multifunctionality of this compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single starting material undergoes multiple, sequential transformations in a one-pot procedure without the need to isolate intermediates. wikipedia.orgresearchgate.net The unique arrangement of functional groups in this compound makes it an ideal candidate for designing such elegant and atom-economical synthetic sequences.

A notable example is the tandem Prins cyclization. The Prins reaction involves the acid-catalyzed reaction of an alkene with a carbonyl compound. With a substrate like this compound, an initial intramolecular oxonium-ene type reaction can be envisioned, followed by trapping of the resulting cation by the second hydroxyl group to form fused or spirocyclic tetrahydropyran scaffolds. researchgate.net These tandem Prins cyclizations are a versatile method for the stereoselective synthesis of oxygen-containing heterocycles. researchgate.net

Palladium-catalyzed carbonylative double cyclization, as mentioned previously, is a prime example of a cascade process. mdpi.comresearchgate.net The reaction sequence involves several distinct steps—nucleopalladation, carbon monoxide insertion, and a second cyclization—all occurring within the same catalytic cycle to rapidly build molecular complexity. researchgate.net

Gold catalysts have also emerged as powerful tools for initiating cyclization cascades. For related substrates containing diol and alkyne functionalities, gold(I) catalysts can trigger a cascade involving cyclization, heterolytic fragmentation, and elimination, resulting in significant molecular rearrangement and the formation of highly functionalized products. researchgate.net This highlights the potential for similar gold-catalyzed cascades with this compound, where the alkene could participate in analogous transformations.

The table below outlines different types of cascade reactions applicable to diol and enol systems.

| Cascade Reaction Type | Key Steps | Resulting Structure | Ref |

| Tandem Prins Cyclization | Oxonium-ene reaction, Cation trapping | Fused/Spiro Tetrahydropyrans | researchgate.net |

| Carbonylative Double Cyclization | Nucleopalladation, CO insertion, Cyclization | Bicyclic Lactones | mdpi.comresearchgate.net |

| Gold-Catalyzed Cyclization/Fragmentation | Cyclization, Heterolytic Fragmentation, Elimination | Rearranged Allenyl Products | researchgate.net |

| Radical Cyclization Cascade | Radical addition, Intramolecular cyclization | Annulated Ring Systems | acs.org |

Mechanistic Studies of Key Chemical Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling product selectivity and optimizing reaction conditions.

Dehydration Mechanisms: The dehydration of diols over Brønsted acid sites has been investigated through computational studies. rsc.org The reaction can proceed through either a stepwise (E1-like) or a concerted (E2-like) mechanism. In the stepwise pathway, one hydroxyl group is protonated and leaves as water, forming a carbocation intermediate. This intermediate can then be quenched by elimination of a proton to form an unsaturated alcohol. This primary product can then undergo further transformations, such as a second dehydration to form a diene or isomerization to a ketone. rsc.org The stability of the carbocation intermediate is a key factor, and the presence of a neighboring hydroxyl group can influence its electron density and subsequent reactivity. rsc.org

Dehydrogenation Mechanisms: The acceptorless dehydrogenation of alcohols, catalyzed by transition metal complexes, offers a green alternative to traditional oxidation methods. Mechanistic studies on the manganese(III) salen-catalyzed dehydrogenation of alcohols to imines (in the presence of amines) suggest a metal-ligand bifunctional pathway. rsc.org In this proposed mechanism, the salen ligand is not merely a spectator but actively participates in the reaction. It is believed to be reduced first, forming a manganese(III) amido complex which is the true catalytically active species that facilitates the hydrogen transfer from the alcohol. rsc.org

Carbonylative Cyclization Mechanism: The mechanism for the palladium-catalyzed carbonylative double cyclization of enediols has been proposed to proceed through a series of well-defined organometallic steps. mdpi.com The catalytic cycle is initiated by the intramolecular nucleophilic attack of a hydroxyl group onto the palladium-activated alkene (Wacker-type cyclization or oxypalladation), forming a five-membered alkyl-palladium intermediate. This is followed by the insertion of a molecule of carbon monoxide (CO) into the palladium-carbon bond to form an acyl-palladium species. The cascade is terminated by the intramolecular trapping of this acyl-palladium intermediate by the second hydroxyl group, which, after reductive elimination, releases the bicyclic lactone product and regenerates the active Pd(II) catalyst. mdpi.com

The table below provides a summary of mechanistic pathways for key transformations.

| Transformation | Proposed Mechanism | Key Intermediates | Ref |

| Acid-Catalyzed Dehydration | Stepwise (E1-like) or Concerted | Carbenium ion, Unsaturated alcohol | rsc.org |

| Mn(III)-Salen Dehydrogenation | Metal-Ligand Bifunctional Pathway | Mn(III) amido complex | rsc.org |

| Pd-Catalyzed Carbonylative Cyclization | Oxypalladation, CO Insertion, Reductive Elimination | Alkyl-palladium, Acyl-palladium | mdpi.com |

| Conversion to Epoxide | Nucleophilic Substitution | Alkoxyphosphonium iodide | researchgate.net |

Pent 2 Ene 1,5 Diol As a Versatile Building Block in Complex Molecule Synthesis

Application in Natural Product Synthesis

The structural features of Pent-2-ene-1,5-diol make it an ideal starting point for the stereocontrolled synthesis of complex natural products.

Polyketides are a large and structurally diverse class of natural products synthesized in nature by polyketide synthases (PKSs) through the iterative condensation of simple acyl-CoA units. In chemical synthesis, a biomimetic approach often involves the assembly of more complex building blocks that mirror intermediates in the biosynthetic pathway. This compound serves as a C5 precursor that can be elaborated into key fragments for the total synthesis of polyketide-derived macrolides.

A notable example is its use in the preparation of the archazolids, a family of potent vacuolar-type ATPase (V-ATPase) inhibitors with promising anticancer activity. nih.gov The synthesis of the complex archazolid structure is convergent, meaning different fragments of the molecule are synthesized separately before being joined together. nih.gov this compound acts as a foundational unit for a "northern fragment" of the archazolid molecule. Through a series of synthetic steps including oxidation, olefination, and stereoselective aldol (B89426) reactions, the simple five-carbon diol is transformed into a complex, chiral polyoxygenated triene building block required for the final macrocyclization. nih.gov This strategy highlights how a simple, commercially available diol can be the starting point for a highly complex fragment in a modular synthesis of a polyketide natural product.

| Application Summary: Polyketide Synthesis | |

| Target Natural Product Class | Archazolids (Macrolide Polyketides) |

| Role of this compound | C5 Building Block for a key synthetic fragment |

| Key Transformations | Oxidation, Olefination, Stereoselective Aldol Condensations |

| Significance | Enables modular and convergent synthesis of a complex natural product from a simple precursor. |

The alkene functionality within this compound is a key reaction handle for introducing multiple stereocenters, a common feature in many natural products. The Sharpless asymmetric dihydroxylation and epoxidation are powerful methods for converting alkenes into chiral vicinal diols and epoxides, respectively. nih.govwikipedia.org

Applying the Sharpless asymmetric dihydroxylation to this compound can convert the central double bond into a vicinal diol with a predictable and high degree of enantioselectivity. nih.govwikipedia.org This one-step transformation generates a chiral pentane-1,2,3,5-tetraol, a polyhydroxylated system. The specific chirality (R,R or S,S) of the newly formed diol is controlled by the choice of the chiral ligand used in the catalyst system (AD-mix-β or AD-mix-α). wikipedia.org

Alternatively, a Sharpless asymmetric epoxidation can convert the alkene into a chiral 2,3-epoxy-pentane-1,5-diol. wikipedia.org This epoxide is a versatile intermediate that can be opened by nucleophiles at either C2 or C3. For instance, hydrolysis of the epoxide ring would also lead to the formation of a chiral tetraol. These chiral polyol products are valuable intermediates for the synthesis of sugars, amino alcohols, and other heavily functionalized molecules. researchgate.net

| Method | Reagents | Product Type | Key Feature |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Re-oxidant (e.g., K₃Fe(CN)₆) | Chiral 1,2,3,5-Tetraol | Direct conversion of alkene to a chiral diol, creating a polyhydroxylated system. alfa-chemistry.comencyclopedia.pub |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Chiral Tartrate (e.g., (+)-DET), t-BuOOH | Chiral 2,3-Epoxy-1,5-diol | Formation of a chiral epoxide which can be opened to yield various polyhydroxylated derivatives. mdpi.com |

Utility in Pharmaceutical and Agrochemical Precursor Synthesis

The ability to transform this compound into cyclic structures makes it a valuable precursor for creating the core scaffolds of various pharmaceutically active compounds.

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen of the ribose sugar is replaced by a methylene group. frontiersin.org This modification imparts greater metabolic stability, making them attractive targets for antiviral and anticancer drugs. A common strategy for their synthesis involves the construction of a functionalized cyclopentane ring, often a cyclopentenol, to which the nucleobase is subsequently attached.

This compound can serve as a precursor to these critical cyclopentenol intermediates. Through appropriate derivatization (e.g., selective protection of one hydroxyl group and conversion of the other to a leaving group), the molecule can be induced to undergo an intramolecular cyclization. For example, a radical cyclization could be initiated to form the five-membered ring. nih.gov Such strategies transform the linear C5 diol into the carbocyclic core required for this important class of therapeutic agents.

The dual functionality of this compound allows for intramolecular reactions to form oxygen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals. For example, the intramolecular hydroalkoxylation/cyclization of δ-hydroxy olefins is a known method for synthesizing substituted tetrahydropyran (B127337) rings. organic-chemistry.org

In a similar fashion, an acid-catalyzed intramolecular addition of one of the terminal hydroxyl groups of this compound across the double bond would result in the formation of a five-membered heterocyclic ring. This reaction, following Markovnikov's rule, would preferentially form a 2-(2-hydroxyethyl)tetrahydrofuran. Such reactions provide a straightforward route to substituted tetrahydrofurans, which are prevalent structural units in many bioactive molecules. organic-chemistry.org The ability to form these rings from a simple acyclic precursor demonstrates the utility of this compound in generating diverse heterocyclic scaffolds. researchgate.net

Contributions to Polymer and Materials Science Research

In polymer chemistry, diols are fundamental monomers used in polycondensation and polyaddition reactions. This compound is particularly useful as it can introduce unsaturation into the polymer backbone, providing a site for post-polymerization modification such as cross-linking.

This diol is used in the formulation of high-performance polymers, including unsaturated polyesters and polyurethanes. nih.gov

Unsaturated Polyesters: In the synthesis of polyesters, diols are reacted with dicarboxylic acids. When this compound is used, its double bond is incorporated into the polyester (B1180765) chain. umcs.pl These unsaturated sites allow the resulting linear polymer to be cross-linked, often with a vinyl monomer like styrene, to form a rigid, thermoset material. Such materials are widely used in composites, coatings, and adhesives. persiaresin.com

Polyurethanes: Polyurethanes are formed by the reaction of diisocyanates with polyols. Short-chain diols like this compound are used as "chain extenders," reacting with the diisocyanate to form the rigid "hard segments" of the polymer. d-nb.info The choice of chain extender significantly influences the final properties of the polyurethane, such as hardness, elasticity, and thermal stability. researchgate.netiaea.org Using an unsaturated diol like this compound creates a polyurethane with reactive sites along the chain, allowing for further modifications or curing through reactions at the double bond. This can be used to enhance properties like adhesion or to create polymer networks with tailored characteristics. mdpi.com

| Polymer Type | Role of this compound | Co-Monomer(s) | Key Feature Imparted | Typical Application |

| Unsaturated Polyester | Monomer | Dicarboxylic acids (e.g., Phthalic anhydride, Maleic anhydride) | Introduces C=C double bonds into the polymer backbone for cross-linking. kompozit.org.tr | Reinforced composites, Gel coats, Adhesives |

| Polyurethane | Chain Extender | Diisocyanates (e.g., MDI, TDI), Macroglycols (Polyols) | Forms hard segments and provides reactive sites for curing or modification. researchgate.net | Elastomers, Foams, Coatings |

Monomer for Specialty Polymer Synthesis

This compound serves as a functional monomer in the synthesis of specialty polymers. Its two hydroxyl (-OH) groups can undergo condensation polymerization with difunctional compounds like dicarboxylic acids or diisocyanates to form long polymer chains. The key feature of this diol is the presence of the internal carbon-carbon double bond (C=C) within its backbone.

When incorporated into a polymer, this double bond is retained as a site of unsaturation along the polymer chain. This structural feature is crucial for producing specialty polymers because it allows for post-polymerization modifications. For instance, the unsaturated sites can be used for:

Cross-linking: The polymer chains can be linked together through reactions at the double bond (e.g., vulcanization), transforming a linear, thermoplastic material into a thermoset with enhanced mechanical strength, thermal stability, and solvent resistance.

Grafting: Other monomers can be attached as side chains at the double bond, creating graft copolymers with tailored properties.

Functionalization: The double bond can be chemically modified to introduce other functional groups, altering the polymer's surface properties, reactivity, or compatibility with other materials.

The bifunctionality of this compound thus provides a pathway to polymers with advanced properties that are not achievable with simple saturated diols.

Precursor for Advanced Polyurethane and Polyester Architectures

The use of this compound as a precursor is particularly significant in the synthesis of advanced polyurethanes and polyesters. Diols are fundamental building blocks for these classes of polymers, which are valued for their diverse applications. specialchem.com

In polyester synthesis , this compound is reacted with a dicarboxylic acid or its derivative (like a diacid chloride). The resulting polyester chain contains repeating ester linkages and the pentene unit's internal double bond.

In polyurethane synthesis , the diol is reacted with a diisocyanate. This reaction forms a polyurethane polymer characterized by urethane linkages. The incorporation of this compound introduces the C=C double bond into the polyurethane backbone.

The presence of this unsaturation within the polymer architecture is a key design element. It imparts a degree of rigidity to the chain and, more importantly, provides a reactive handle for creating complex structures. For example, these unsaturated polymers can be used in formulations for coatings, adhesives, and elastomers that are cured (hardened) through free-radical polymerization initiated by UV light or heat, utilizing the reactivity of the incorporated double bonds. This allows for the creation of highly cross-linked, durable networks.

The table below summarizes the role of this compound in creating these advanced polymer architectures.

| Polymer Type | Co-monomer | Key Linkage | Backbone Feature from Diol | Potential Application |

| Polyester | Dicarboxylic Acid | Ester | Unsaturation (C=C) | UV-curable coatings, cross-linkable resins |

| Polyurethane | Diisocyanate | Urethane | Unsaturation (C=C) | High-performance elastomers, functional adhesives |

Design and Synthesis of this compound-Derived Ligands and Catalysts

The unique structure of this compound also makes it an attractive scaffold for the design and synthesis of specialized ligands for metal catalysts. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand—such as its electronic characteristics, steric bulk, and geometry—are crucial in determining the catalyst's activity and selectivity.

The hydroxyl groups of this compound can be chemically modified to introduce atoms that can coordinate with metal centers, such as phosphorus, nitrogen, or sulfur. For example, the -OH groups could be converted to phosphinite or amine functionalities. The five-carbon backbone provides a flexible yet defined structure that can position these coordinating atoms at a specific distance from each other, creating a "bite angle" that is favorable for metal coordination.

Furthermore, the double bond can be used to introduce additional complexity and control. For instance:

Rigidity: The double bond restricts the conformational flexibility of the carbon backbone, which can lead to more well-defined and selective catalysts.

Chirality: The double bond can be functionalized (e.g., through asymmetric epoxidation or dihydroxylation) to introduce chiral centers. Ligands derived from such modified diols would be chiral, making them suitable for use in asymmetric catalysis—a powerful tool for synthesizing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

The synthesis of such a ligand would typically involve a multi-step process starting with this compound, followed by complexation with a suitable metal precursor to generate the final catalyst.

Computational and Theoretical Investigations of Pent 2 Ene 1,5 Diol Chemistry

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics provides the fundamental framework for understanding the electronic structure and bonding within the pent-2-ene-1,5-diol molecule. charm-eu.eumiracosta.edu The molecule's structure, featuring a carbon-carbon double bond (C=C) and two hydroxyl (-OH) functional groups, gives rise to a specific distribution of electrons that dictates its chemical properties.

The electronic structure is primarily defined by the molecular orbitals (MOs) resulting from the combination of atomic orbitals of carbon, hydrogen, and oxygen atoms. The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The π-bond, formed from the overlap of p-orbitals, creates a region of high electron density above and below the plane of the double bond, making it a site for electrophilic attack. The hydroxyl groups are characterized by polar covalent sigma bonds between oxygen and hydrogen (O-H) and oxygen and carbon (C-O). The lone pairs of electrons on the oxygen atoms make them nucleophilic and capable of hydrogen bonding.

Quantum mechanical calculations, such as ab initio methods, allow for the determination of the molecule's energy levels, electron distribution, and the nature of its chemical bonds. charm-eu.eu These studies help in understanding the molecule's geometry, including bond lengths and angles, and provide a basis for predicting its spectroscopic properties.

Table 1: Computed Properties of (E)-Pent-2-ene-1,5-diol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ alfa-chemistry.comnih.gov |

| Molecular Weight | 102.13 g/mol alfa-chemistry.comnih.gov |

| IUPAC Name | (E)-pent-2-ene-1,5-diol nih.gov |

| Topological Polar Surface Area | 40.5 Ų alfa-chemistry.comnih.gov |

| Hydrogen Bond Donor Count | 2 alfa-chemistry.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 3 alfa-chemistry.comnih.gov |

Source: Data compiled from PubChem and Alfa Chemistry. alfa-chemistry.comnih.gov

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and selectivity of chemical reactions involving this compound. mdpi.comredalyc.org DFT methods, which use the electron density to calculate the system's energy, offer a balance between computational cost and accuracy, making them suitable for studying complex reaction mechanisms. mdpi.comresearchgate.net

Applications of DFT in the context of this compound chemistry include:

Modeling Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This is crucial for understanding mechanisms such as the oxidation of the hydroxyl groups to form aldehydes or ketones, or the reduction of the alkene bond.

Predicting Reactivity and Selectivity: By calculating the activation energies for different possible reaction pathways, DFT can predict which products are likely to form and in what ratios (selectivity). For instance, in reactions involving both the alkene and alcohol groups, DFT can help determine which functional group is more likely to react under specific conditions. redalyc.orgresearchgate.net Theoretical studies on similar diols have shown that the presence of a neighboring hydroxyl group can influence the activation barrier for dehydration reactions. rsc.org

Investigating Catalytic Effects: DFT is used to model the interaction of this compound with catalysts, elucidating how the catalyst lowers the activation energy of a reaction. This includes studying the binding of the diol to a metal center and the subsequent steps in the catalytic cycle. acs.org

For example, DFT calculations could be employed to compare the transition states for the formation of different cyclization products, such as 5- or 6-membered rings, from this compound under acidic conditions.

Conformational Analysis and Stereochemical Predictions

The flexibility of the this compound molecule, arising from rotation around its single bonds, results in various possible three-dimensional arrangements, or conformations. Conformational analysis, aided by computational methods like molecular mechanics and ab initio calculations, is essential for understanding the molecule's behavior. researchgate.net

The key conformational features of this compound include:

Rotamers: Rotation around the C-C single bonds leads to different spatial arrangements of the hydroxyl groups relative to the carbon backbone.

Cis/Trans Isomerism: The C=C double bond can exist in either a cis (Z) or trans (E) configuration, which are stereoisomers with distinct geometries and properties. nih.gov

Computational studies can predict the relative energies of these different conformers, identifying the most stable (lowest energy) arrangements. The conformational preferences can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding between the two hydroxyl groups. rsc.org

Understanding the conformational landscape is critical for predicting the stereochemical outcome of reactions. For example, the dihydroxylation of an alkene is a stereospecific reaction. masterorganicchemistry.com The reaction of cis-pent-2-ene with reagents like osmium tetroxide (OsO₄) results in a syn-addition of two hydroxyl groups, while epoxidation followed by hydrolysis leads to an anti-addition. pearson.com Computational modeling can help predict the preferred direction of attack of a reagent on a specific conformer, thus predicting the stereochemistry of the resulting product. masterorganicchemistry.compearson.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its intermolecular interactions, particularly hydrogen bonding. semanticscholar.orgresearchgate.net

The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors. alfa-chemistry.com This allows for the formation of a network of intermolecular hydrogen bonds between diol molecules in the liquid or solid state. MD simulations can model these interactions and predict properties that depend on them, such as:

Bulk Properties: Viscosity, boiling point, and diffusion coefficients are influenced by the strength and extent of intermolecular hydrogen bonding.

Solvation: MD simulations can model the interaction of this compound with solvent molecules, showing how it is solvated and how the solvent affects its conformation and reactivity.

Self-Assembly: These simulations can explore how molecules of this compound might arrange themselves into larger ordered structures or aggregates.

By simulating the system at the molecular level, MD provides a dynamic picture of how these molecules interact, which is crucial for understanding their behavior in condensed phases. osti.gov

Table 2: Overview of Computational Methods and Their Applications to this compound

| Computational Method | Application | Insights Gained |

|---|---|---|

| Quantum Mechanics (ab initio) | Electronic Structure & Bonding | Electron distribution, molecular orbital energies, bond characteristics. charm-eu.eu |

| Density Functional Theory (DFT) | Reactivity & Selectivity | Reaction mechanisms, transition state energies, prediction of product ratios. mdpi.comresearchgate.net |

| Conformational Analysis | Stereochemical Predictions | Identification of stable conformers, prediction of stereochemical outcomes of reactions. researchgate.net |

| Molecular Dynamics (MD) | Intermolecular Interactions | Hydrogen bonding patterns, solvation effects, bulk properties. semanticscholar.org |

| Catalytic Cycle Modeling | Transformation Mechanisms | Role of catalysts, reaction intermediates, energy profiles of catalytic reactions. rsc.org |

Modeling of Catalytic Cycles Involving this compound Transformations

Computational modeling is instrumental in elucidating the complex, multi-step mechanisms of catalytic reactions involving this compound. iitm.ac.in By modeling the entire catalytic cycle, researchers can understand how a catalyst facilitates a specific transformation, such as oxidation, reduction, or deoxydehydration. rsc.org

A key example is the deoxydehydration (DODH) of diols to alkenes, often catalyzed by rhenium complexes. rsc.org A simplified, computationally modeled catalytic cycle for such a transformation would involve several key steps:

Ligand Exchange: The diol coordinates to the metal center of the catalyst, displacing other ligands.

Intermediate Formation: A key intermediate, such as a metal diolate, is formed.

Reductive Elimination/Olefin Extrusion: The C-O bonds are broken, and the alkene product is released from the metal center. This step often involves a change in the oxidation state of the metal. rsc.org

Catalyst Regeneration: The catalyst is returned to its initial state by a reducing agent, allowing it to participate in another cycle.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-pent-2-ene-1,5-diol |

| Aldehyde |

| Alkene |

| Carbon |

| cis-pent-2-ene |

| Hydrogen |

| Ketone |

| Osmium tetroxide |

| Oxygen |

| This compound |

Advanced Analytical Methodologies for Research on Pent 2 Ene 1,5 Diol Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The precise characterization of novel and complex derivatives of Pent-2-ene-1,5-diol hinges on the application of high-resolution spectroscopic methods. These techniques provide detailed information about molecular structure, connectivity, and stereochemistry.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For derivatives of this compound, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial, yet crucial, data on the chemical environment of protons and carbon atoms. mdpi.comalecreedacademy.co.uk The ¹H NMR spectrum reveals information about the number of different proton types and their neighboring environments through chemical shifts and spin-spin coupling patterns. mdpi.comquora.com The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. mdpi.comuoc.gr

However, for complex derivatives with overlapping signals in 1D spectra, multi-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. uoc.grnih.govbitesizebio.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. uoc.grnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons. uoc.grnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly valuable for determining stereochemistry. It identifies protons that are close in space, which can be used to assign the configuration of double bonds (E/Z) or the relative stereochemistry of substituents. figshare.com

For example, in the analysis of (E)-4-(benzylidene)this compound derivatives, ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the products. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Technique | Key Chemical Shifts (δ ppm) and Coupling Constants (J Hz) | Source |

|---|---|---|---|

| (E)-4-((E)-Benzylidene)this compound | ¹H NMR (400 MHz, CDCl₃) | 6.14 (m, J = 16.1, 5.8 Hz, 1H), 4.24 (dd, J = 5.8, 1.6 Hz, 2H) | rsc.org |

| (E)-4-((E)-Benzylidene)this compound | ¹³C NMR (100 MHz, CDCl₃) | 136.6, 130.6, 129.9, 64.7, 63.7 | rsc.org |

| (2E, 4S, 5S)-5-furan-2-yl-4-methyl-pent-2-ene-1,5-diol | ¹H NMR (400 MHz, CDCl₃) | 5.50-5.80 (m, 2H), 4.60 (d, J = 7.2 Hz, 1H), 4.10 (d, J = 5.2 Hz, 2H), 2.43 (1H, br s, OH), 0.92 (3H, d, J = 6.8 Hz, CHCH₃) | figshare.com |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is critical in the study of reaction mechanisms involving this compound, where it can be used to identify and confirm the elemental composition of transient intermediates or final products. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analytes for HRMS analysis. rsc.org The comparison between the experimentally measured mass and the theoretically calculated mass for a proposed formula provides strong evidence for its identity. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| (E)-4-((E)-Benzylidene)this compound | [M+Na]⁺ | 213.0886 | 213.0886 | rsc.org |

| (2E)-4-(4-Methoxybenzylidene)this compound | [M+Na]⁺ | 243.0992 | 243.0994 | rsc.org |

| (2E)-4-(3-Bromobenzylidene)this compound | [M+Na]⁺ | 290.9991 | 290.9993 | rsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. rsc.org In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural features. nih.govnist.gov The characteristic absorptions in an IR spectrum correspond to the vibrations of specific bonds. For instance, a broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol groups, while an absorption around 1650-1680 cm⁻¹ typically corresponds to the C=C stretching of the alkene moiety. alecreedacademy.co.uk These data complement information from NMR and MS for a comprehensive structural characterization. chemrxiv.org

X-ray Crystallography for Absolute Stereochemistry

When an unambiguous, three-dimensional structure of a molecule is required, single-crystal X-ray crystallography is the definitive method. ethz.chresearchgate.net This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration (R/S) of stereogenic centers and the precise geometry of the molecule in the solid state. The primary challenge for this method is the necessity of growing a high-quality single crystal of the compound, which is not always feasible.

Chromatographic Methods for Mixture Analysis and Purity Assessment of Research Samples

Chromatographic techniques are fundamental for the separation and purification of compounds from reaction mixtures and for assessing the purity of the final research samples. figshare.commdpi.com Column chromatography using silica (B1680970) gel is a standard method for purifying reaction products, separating the desired compound from starting materials, reagents, and byproducts. figshare.com

Chiral Chromatography for Enantiomeric Excess Determination

In the field of asymmetric synthesis, determining the enantiomeric purity of a chiral product is essential. Chiral chromatography is the most widely used and reliable method for this purpose. openochem.org This technique, typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), employs a chiral stationary phase (CSP). rsc.orgopenochem.org

The principle behind chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector of the stationary phase. openochem.org Since diastereomers have different physical properties, they interact with the CSP differently, leading to different retention times and, consequently, their separation. openochem.org The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (% ee). openochem.orguma.es For example, a DAICEL CHIRALPAK AD-H column can be used to separate enantiomers of chiral diols and determine the ee. rsc.org

Future Research Directions and Emerging Trends in Pent 2 Ene 1,5 Diol Chemistry

Development of Sustainable and Biorenewable Synthetic Pathways

A primary focus of future research is the shift away from petrochemical feedstocks towards sustainable and biorenewable sources for producing pent-2-ene-1,5-diol and its derivatives. A promising, albeit prophetic, pathway involves the chemical reduction of biorenewable aconitic acid. google.com A patented process outlines how the tricarboxylic acid, aconitic acid, can be reduced to form (E)-3-(hydroxymethyl)this compound, a structurally related tri-alcohol, using reducing agents like lithium aluminum hydride. google.com This approach directly converts a bio-based molecule into a functional, unsaturated polyol.

The broader trend of utilizing biomass-derived platform chemicals supports this direction. For instance, methods are being developed for converting muconic acid, another important bio-based intermediate, into unsaturated 1,6-diketones and diols. acs.org Similarly, the conversion of furfuryl alcohol, which is derived from renewable resources, into 4-hydroxycyclopent-2-enone provides a precursor for various diol derivatives. google.com These examples highlight a strategic move towards creating value-added chemicals like this compound from sustainable starting materials, a critical step for developing a circular chemical economy.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity remains a significant challenge in the synthesis of multifunctional molecules like this compound. Future research will increasingly focus on designing sophisticated catalytic systems that can control regio- and stereoselectivity.

Recent advancements include the development of highly selective industrial processes for related compounds. For example, a patented method for producing 3-methylpent-2-ene-1,5-pentanediol uses a pyridinium (B92312) sulfonate acid catalyst with phosphate (B84403) auxiliary agents for the initial condensation, followed by hydrogenation with Raney nickel or palladium catalysts, achieving over 99% selectivity. google.com

For achieving stereoselectivity, palladium(II)-catalyzed reactions have shown significant promise. The kinetic resolution of similar unsaturated diols, such as (±)-pent-4-ene-1,3-diols, has been demonstrated using Pd(OAc)2 catalysts in conjunction with enantiopure bis(oxazoline) ligands. mdpi.com This approach allows for the synthesis of enantioenriched products, which are crucial for pharmaceutical applications. mdpi.com

Furthermore, novel catalyst architectures are being explored to impart site-selectivity. A key emerging trend is the use of catalyst systems where the immediate environment of the active site is precisely controlled. Platinum nanoparticles encapsulated within the pores of metal-organic frameworks (MOFs), such as ZIF-8, have been shown to perform site-selective hydrogenation and oxidation on bifunctional molecules. osti.gov The constrained space within the MOF pores allows only specific parts of a substrate molecule to access the catalytic surface, a principle directly applicable to selectively reacting one of the two hydroxyl groups in this compound. osti.gov

Table 1: Emerging Catalytic Systems for Selective Diol Synthesis

| Catalytic System | Target Reaction | Key Feature | Reference |

|---|---|---|---|

| Pyridinium Sulfonate / Pd or Raney Ni | Condensation / Hydrogenation | High selectivity (>99%) for industrial synthesis of related diols. | google.com |

| Pd(OAc)₂ with Chiral Ligands | Kinetic Resolution | Produces enantioenriched unsaturated diols. | mdpi.com |